molecular formula C13H12N2O2 B1488982 1-cinnamyl-1H-imidazole-4-carboxylic acid CAS No. 2098158-75-7

1-cinnamyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1488982
CAS No.: 2098158-75-7
M. Wt: 228.25 g/mol
InChI Key: LULLYRULDYAMOB-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cinnamyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a cinnamyl group at the 1-position and a carboxylic acid group at the 4-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cinnamyl-1H-imidazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are scalable and can be conducted in gram-scale quantities .

Chemical Reactions Analysis

Types of Reactions

1-cinnamyl-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, alcohols, aldehydes, and substituted imidazole derivatives .

Scientific Research Applications

1-cinnamyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of functional materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cinnamyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the cinnamyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)12-9-15(10-14-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2,(H,16,17)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULLYRULDYAMOB-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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